molecular formula C9H14N2O B15055847 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B15055847
M. Wt: 166.22 g/mol
InChI Key: MWLHSNQXDKVAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one ( 1823842-81-4) is a high-purity pyridazinone derivative supplied for research and development purposes. This compound features a butenyl substituent that provides a potential synthetic handle for further chemical modification. Pyridazin-3(2H)-one scaffolds are recognized in medicinal chemistry as privileged structures for developing novel bioactive molecules due to their significant biological activities . They are of particular interest in tackling critical health challenges like cardiovascular diseases and cancer . Researchers are exploring pyridazinone derivatives both as vasodilators for treating hypertension and other coronary vascular diseases, and as targeted anticancer agents, with some derivatives acting through kinase inhibition . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, make it valuable for molecular recognition and drug discovery . This compound is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-but-3-en-2-yl-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C9H14N2O/c1-4-8(3)11-9(12)6-5-7(2)10-11/h4,8H,1,5-6H2,2-3H3

InChI Key

MWLHSNQXDKVAFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position 2 Substituents

  • 2-Phenyl Derivatives : Compounds like 2-phenyl-6-methyl-4,5-dihydropyridazin-3(2H)-one show anticonvulsant activity, with substituents at the phenyl ring (e.g., –CH₂OH) reducing anti-inflammatory activity .
  • 2-Alkyl Derivatives: 2-Butyl and 2-(pyridin-2-ylamino)-ethyl substituents enhance cardiotonic and antihypertensive activities. For instance, 2-phenyl-6-(4-methanesulfonamidophenyl) derivatives demonstrate potent inodilatory effects (IC₅₀ = 0.08 ± 0.01 μmol/L) .

Position 6 Substituents

  • 6-Methyl Derivatives: 6-Methylpyridazinones are associated with antimycobacterial and antihypertensive activities .
  • 6-Phenyl Derivatives : These derivatives, such as 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, exhibit anticonvulsant activity, with methyl groups enhancing potency over chloro substituents .

Table 1: Biological Activities of Selected Pyridazinone Derivatives

Compound Position 2 Substituent Position 6 Substituent Key Activity Reference
2-Butyl-6-phenyl n-Butyl Phenyl COX-2 inhibition
2-Phenyl-6-(4-CH₃-C₆H₄) Phenyl 4-Methylphenyl Anticonvulsant (MES model)
2-(But-3-en-2-yl)-6-methyl But-3-en-2-yl Methyl Inferred: Potential inodilator
6-(4-Aminophenyl)-5-methyl 4-Aminophenyl Cardiotonic (ACE inhibition)

Solubility and Stability

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one has low water solubility but improved solubility in ethanol-water mixtures .
  • The but-3-en-2-yl group in the target compound may enhance solubility in organic solvents compared to phenyl derivatives due to reduced aromaticity.

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Hydrogen Bond Donors LogP (Predicted) Solubility Trends
6-Methyl (core) 112.13 1 0.5 Low in water
2-Butyl-6-phenyl 256.34 1 3.2 Soluble in ethanol
Target Compound 166.21 1 1.8 Moderate in polar solvents

Molecular Interactions and Target Affinity

  • COX-2 Inhibition: Pyridazinones with bulky substituents (e.g., 2-butyl-6-phenyl) show COX-2 selectivity due to interactions with the enzyme's hydrophobic pocket .
  • ACE Inhibition: Derivatives like 4-benzylidene-2-substituted benzoyl-6-phenylpyridazinones exhibit ACE binding via hydrogen bonding and π-π stacking . The target compound's butenyl group may modulate ACE affinity by altering steric hindrance.
  • Anticonvulsant Activity : Methyl and chloro substituents at position 6 influence GABAergic signaling, with methyl groups showing superior efficacy .

Biological Activity

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, identified by its CAS number 1823842-81-4, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₉H₁₄N₂O
  • Molecular Weight: 166.22 g/mol
  • Structure: The compound features a pyridazinone core, which is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities including antiangiogenic properties and potential effects on epigenetic targets.

Antiangiogenic Activity

A study focusing on pyridazine-based compounds highlighted the antiangiogenic effects of derivatives similar to this compound. These compounds demonstrated significant inhibition of Vascular Endothelial Growth Factor (VEGF)-stimulated proliferation in human umbilical vein endothelial cells (HUVECs), suggesting their potential in treating diseases characterized by abnormal angiogenesis such as cancer .

Epigenetic Targeting

In the context of targeted protein degradation, pyridazinone-based compounds have been shown to interact with bromodomain-containing proteins. Specifically, while some analogues demonstrated high affinity for targets like BPTF, others exhibited limited degradation capabilities under certain conditions. This indicates that further optimization could enhance their efficacy as therapeutic agents targeting epigenetic modifications .

The mechanisms through which this compound exerts its biological effects are likely related to its structural features that allow for interaction with specific protein targets. The presence of the pyridazinone moiety is crucial for binding interactions that facilitate its biological activity.

Case Studies and Research Findings

  • Case Study on Antiangiogenic Activity:
    • Objective: To evaluate the antiangiogenic properties of pyridazine derivatives.
    • Methodology: HUVECs were treated with various concentrations of the compound and assessed for proliferation using MTT assays.
    • Findings: The compound significantly reduced cell proliferation in a dose-dependent manner, indicating strong antiangiogenic potential.
  • Case Study on Epigenetic Modulation:
    • Objective: To investigate the impact of pyridazinone derivatives on bromodomain proteins.
    • Methodology: Western blotting was used to assess the degradation of target proteins in HEK293T cells.
    • Findings: While certain derivatives showed promising interactions with bromodomain targets, they did not effectively degrade BPTF or other class I bromodomain proteins under the tested conditions .

Data Tables

PropertyValue
CAS Number1823842-81-4
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
Biological ActivitiesAntiangiogenic
MechanismsProtein-protein interaction

Q & A

What are the standard protocols for synthesizing 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

Basic:
The compound is synthesized via condensation reactions using aldehydes and sodium ethoxide in ethanol under reflux. For example, similar dihydropyridazinones are prepared by reacting substituted phenyl derivatives with aldehydes in ethanol, followed by acidification and recrystallization (e.g., 90% ethanol) .
Advanced:
Optimization involves varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. protic), and temperature. Studies on analogous compounds show that microwave-assisted synthesis can reduce reaction times and improve regioselectivity. For instance, substituent positioning on the pyridazinone ring can be controlled using steric or electronic directing groups .

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Basic:
Routine characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, 1H^1H-NMR peaks between δ 2.5–3.5 ppm confirm the dihydropyridazinone ring, while IR bands near 1650–1700 cm1^{-1} indicate carbonyl groups .
Advanced:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. A monoclinic crystal system (space group P21P2_1) with unit cell parameters a=6.4151A˚,b=7.9010A˚,c=10.1888A˚a = 6.4151 \, \text{Å}, b = 7.9010 \, \text{Å}, c = 10.1888 \, \text{Å} has been reported for related pyridazinones, revealing intermolecular hydrogen bonding (C–H···O) critical for stability .

What in vitro bioactivity assays are used to evaluate its pharmacological potential?

Basic:
Primary screens include platelet aggregation inhibition (e.g., ADP-induced aggregation in platelet-rich plasma) and vasorelaxation assays using isolated rat aortic rings .
Advanced:
Mechanistic studies involve enzyme inhibition assays (e.g., phosphodiesterase-III for inodilator activity) and receptor-binding assays. For example, 6-phenyl derivatives show dose-dependent positive inotropic effects in guinea pig atria, linked to cAMP modulation .

How do researchers address contradictions in biological activity data across studies?

Advanced:
Contradictions (e.g., varying IC50_{50} values) are resolved by standardizing assay conditions (e.g., cell lines, buffer pH) and validating via orthogonal methods. Structure-activity relationship (SAR) studies on substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) clarify electronic effects on bioactivity .

What strategies are employed to design novel derivatives with enhanced properties?

Basic:
Introducing substituents at the 2- and 6-positions (e.g., alkyl, aryl, or heteroaryl groups) modifies lipophilicity and hydrogen-bonding capacity. For example, 4-benzylidene derivatives improve solubility .
Advanced:
Rational design uses computational docking to predict binding to targets like PDE-III or thromboxane receptors. Substituents with electron-withdrawing groups (e.g., -Cl) enhance inhibitory potency in platelet aggregation assays .

What analytical techniques ensure purity and stability under various conditions?

Basic:
Purity is assessed via TLC (Rf_f values) and HPLC (retention time). Stability under ambient conditions is monitored using accelerated degradation studies (e.g., heat, light exposure) .
Advanced:
Hyphenated techniques like LC-MS identify impurities (e.g., oxidation byproducts). Pharmacopeial guidelines recommend residual solvent analysis via GC-MS and polymorph characterization by DSC .

How do computational models aid in understanding its interactions?

Advanced:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like PDE-III, while QSAR models correlate logP and molar refractivity with vasorelaxant activity. DFT calculations optimize substituent geometry for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.